The compound 2-(4-Methyl-1-piperazinyl)aniline is a derivative of piperazine, a heterocyclic organic compound that has been extensively studied for its pharmacological properties. Piperazine derivatives are known for their diverse biological activities, which have made them valuable in various fields of research and application. This analysis will delve into the pharmacological aspects, mechanism of action, and applications of piperazine derivatives, particularly focusing on those related to 2-(4-Methyl-1-piperazinyl)aniline.
In the field of pharmacology, piperazine derivatives have been explored for their potential as therapeutic agents. The kappa-opioid receptor agonists derived from piperazine, for example, have shown significant antinociceptive properties in animal models, indicating their potential use in pain management2. Additionally, certain piperazine and aniline derivatives have been synthesized and screened for anticonvulsant activity, with some compounds providing seizure protection without neurotoxic effects3. These derivatives have also been evaluated for their affinity towards 5-HT1A and 5-HT2A receptors, which are implicated in various neurological disorders3.
In neurology, the anticonvulsant screening of piperazine and aniline derivatives has revealed promising candidates for the treatment of seizure disorders3. The ability of these compounds to modulate serotonin receptors further underscores their potential in addressing neurological conditions that involve serotonergic pathways.
The kappa-opioid receptor agonists synthesized from piperazine derivatives have been identified as highly potent antinociceptive agents, suggesting their application in the development of new analgesics2. The specificity and potency of these compounds could lead to pain relief with fewer side effects compared to traditional opioids.
Piperazine derivatives exhibit a wide range of pharmacological activities due to their interaction with different biological targets. For instance, 2-(1-piperazinyl)-quinoline has been shown to provoke contractions in uterine smooth muscle both in vivo and in vitro, surpassing the potency of methylergonovine in isolated rat uteri1. This suggests that piperazine derivatives can act on smooth muscle preparations without necessarily interacting with adrenergic receptor sites. The involvement of serotonin-sensitive structures in the uterine actions of this compound has been proposed1. Furthermore, kappa-opioid receptor agonists have been synthesized from piperazine derivatives, with some compounds demonstrating exceptional potency and selectivity in functional in vitro assays2. These findings indicate that the mechanism of action of piperazine derivatives can be quite diverse, depending on the specific structure and substituents present in the molecule.
The compound is synthesized in laboratory settings and is commercially available from various suppliers, including TCI America and VWR, where it is offered in high purity (≥98% by GC analysis) . Its classification as a piperazine derivative indicates its potential utility in drug development, particularly in the context of central nervous system activity due to the structural features that resemble known psychoactive substances.
The synthesis of 2-(4-Methyl-1-piperazinyl)aniline can be achieved through several methods, often involving the reaction of an aniline derivative with a piperazine compound. A common synthetic route involves:
The molecular structure of 2-(4-Methyl-1-piperazinyl)aniline features a piperazine ring attached to an aniline moiety. Key structural characteristics include:
2-(4-Methyl-1-piperazinyl)aniline can participate in various chemical reactions typical for amines and piperazines:
These reactions are significant for modifying the compound's properties for specific applications in drug design.
The physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.28 g/mol |
Melting Point | |
Boiling Point | Predicted |
Density | |
Solubility | Soluble in organic solvents |
pKa | Approximately |
These properties indicate its potential solubility in various solvents which is crucial for formulation in pharmaceutical applications.
The applications of 2-(4-Methyl-1-piperazinyl)aniline are primarily found in:
The compound is systematically named as 2-(4-Methylpiperazin-1-yl)aniline under IUPAC conventions. This name reflects its core structure: an aniline group (aminobenzene) substituted at the ortho position (carbon-2) by a 4-methylpiperazinyl moiety. The piperazine ring’s nitrogen at position 1 links to the benzene ring, while position 4 carries a methyl group.
Table 1: Standardized Nomenclature and Common Synonyms
Nomenclature Type | Identifier | Source |
---|---|---|
IUPAC Name | 2-(4-Methylpiperazin-1-yl)aniline | [1] [5] |
Common Synonym | 1-(2-Aminophenyl)-4-methylpiperazine | [1] [3] |
Alternative Synonym | 2-(4-Methyl-1-piperazinyl)aniline | [3] [7] |
Additional synonyms include "2-Amino-1-(4-methylpiperazin-1-yl)benzene" and "2-(4-Methyl-1-piperazinyl)phenylamine," though these are less frequently employed in industrial or research contexts [1] [6].
The molecular formula C₁₁H₁₇N₃ signifies 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. This composition is consistent across suppliers and analytical certificates [1] [2] [4]. The molecular weight is calculated as 191.28 g/mol, with minor variations (e.g., 191.27 g/mol) attributable to rounding differences in atomic mass constants [1] [4].
Table 2: Elemental Composition and Molecular Weight
Element | Atom Count | Atomic Mass Contribution (g/mol) |
---|---|---|
Carbon (C) | 11 | 132.16 |
Hydrogen (H) | 17 | 17.12 |
Nitrogen (N) | 3 | 42.00 |
Total | - | 191.28 |
The formula-to-weight ratio indicates moderate complexity, typical of heterocyclic aromatic amines. This structural framework underpins its utility in pharmaceutical synthesis, where nitrogen-rich motifs enable receptor binding [1] [4].
Physical State and Appearance: The compound manifests as a white to light-yellow crystalline powder under ambient conditions [3] [7]. Its crystalline form exhibits a defined melting point range of 103–107°C, consistent with high purity (≥98%) [1] [3].
Spectroscopic Properties: While experimental spectra (NMR, IR, MS) are not exhaustively detailed in public sources, computational and empirical data reveal key features:
Structural confirmation via NMR is standard in quality control, ensuring batch-to-batch reproducibility [3] [7].
The core structure of 2-(4-Methyl-1-piperazinyl)aniline permits derivation of analogues through substitution on the aniline ring or piperazine nitrogen. Key comparisons include:
5-Methyl-2-(4-methylpiperazin-1-yl)aniline (C₁₂H₁₉N₃):Addition of a methyl group at the aniline ring’s meta position (carbon-5) increases molecular weight to 205.31 g/mol and enhances hydrophobicity (log P ≈ 1.8 vs. 1.1 for the parent) [10]. This alters electronic distribution, potentially improving blood-brain barrier penetration in neurological drug candidates.
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (Brigatinib impurity):This analogue (C₁₇H₂₈N₄O, MW 304.43 g/mol) replaces the aniline’s ortho hydrogen with a methoxy group and substitutes the piperazine with a piperidine-piperazine chain. It exhibits higher steric bulk and basicity (predicted pKa ~8.14) due to extended nitrogen content [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7